2,4-Dichlorocinnamic acid
Overview
Description
2,4-Dichlorocinnamic acid, also known as 3-(2,4-Dichlorophenyl)-2-propenoic acid, is an organic compound with the molecular formula C9H6Cl2O2. It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorocinnamic acid can be synthesized through the condensation of 2,4-dichlorobenzaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction is typically carried out in pyridine under reflux conditions for several hours. After the reaction, the mixture is cooled and poured into ice-cold aqueous hydrochloric acid to precipitate the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Formation of 2,4-dichlorocinnamyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichlorocinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichlorocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound without chlorine substitutions.
3,4-Dichlorocinnamic Acid: A similar compound with chlorine atoms at the 3rd and 4th positions.
2,4-Dichlorophenylacetic Acid: A structurally related compound with a different functional group.
Uniqueness: 2,4-Dichlorocinnamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for various applications compared to its non-chlorinated counterparts .
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBWABJHRAYGFW-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
Record name | 2,4-Dichlorocinnamic acid | |
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CAS No. |
1201-99-6, 20595-45-3 | |
Record name | 2,4-Dichlorocinnamic acid | |
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Record name | 2,4-Dichlorocinnamic acid, (E)- | |
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Record name | 2,4-DICHLOROCINNAMIC ACID | |
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Record name | 2,4-dichlorocinnamic acid | |
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Record name | trans-2,4-Dichlorocinnamic Acid | |
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Record name | 2,4-DICHLOROCINNAMIC ACID, (E)- | |
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Record name | 2,4-DICHLOROCINNAMIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-Dichlorocinnamic acid interesting for solid-state chemistry research?
A1: this compound (2,4-DiClCA) is particularly intriguing for studying photochemical reactions in the solid state. It readily undergoes photodimerization, a reaction where two molecules combine upon UV light exposure. Interestingly, research has shown that 2,4-DiClCA dimerization in its crystal form is heterogeneous, meaning it doesn't proceed uniformly throughout the crystal lattice. [] This challenges the common assumption that solid-state reactions require maintained periodicity and highlights the complexity of predicting reactivity in crystals.
Q2: How does the chlorine substitution pattern in dichlorocinnamic acids affect their crystal packing and reactivity?
A2: Studies have revealed that the position of chlorine atoms in dichlorocinnamic acid derivatives significantly influences their crystal structures and, consequently, their photoreactivity. For example, 6-chloro-3,4-methylenedioxycinnamic acid tends to crystallize in the β-structure due to stabilizing Cl⋯Cl interactions. [] This structure is known to favor specific photodimerization pathways. When co-crystallized with this compound or 3,4-dichlorocinnamic acid, unique mixed crystals are formed, leading to the formation of different cyclobutane dimers upon UV irradiation. [] These findings highlight the potential of crystal engineering to control photochemical outcomes by manipulating halogen-halogen interactions.
Q3: Can you explain the concept of topochemical reactions in the context of this compound and its derivatives?
A3: Topochemical reactions, like the photodimerization of this compound derivatives, are controlled by the spatial arrangement of molecules within a crystal lattice. The crystal structure dictates which molecules are close enough to react when triggered by external stimuli, such as UV light. [] For instance, co-crystallization of 6-chloro-3,4-methylenedioxycinnamic acid with this compound results in a specific arrangement that leads to the formation of an unsymmetrical cyclobutane dimer upon UV irradiation. [] This control over reaction pathways through crystal engineering makes these systems valuable for synthesizing specific dimeric structures.
Q4: Has this compound been explored as a mechanistic probe for enzymatic reactions?
A4: While not directly used as a mechanistic probe for this compound itself, research on the enzyme TfdA, which degrades the structurally similar 2,4-dichlorophenoxyacetic acid (2,4-D), offers valuable insights. [] Phenylpropiolic acid, an acetylenic compound resembling the cinnamic acid scaffold, acts as a mechanism-based inactivator of TfdA. [] This finding suggests that similar inactivation strategies could be explored for enzymes interacting with this compound derivatives, potentially paving the way for novel herbicide development or enzymatic activity modulation.
Q5: Are there any computational studies investigating the properties or reactivity of this compound?
A5: While the provided abstracts don't explicitly mention computational studies on this compound, research suggests that large molecular motions, specifically a "pedal-like motion," are tolerated within crystals of certain dichlorocinnamic acid derivatives. [, ] These findings likely stem from a combination of experimental observations and computational modeling. Such studies are crucial for understanding the dynamic behavior of molecules within crystals and how these motions contribute to reactivity. They highlight the need for combining experimental and computational approaches to fully unravel the complexities of solid-state reactions.
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